molecular formula C17H15N3O4S B2454658 ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate CAS No. 1798679-51-2

ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate

Cat. No.: B2454658
CAS No.: 1798679-51-2
M. Wt: 357.38
InChI Key: ISZFDCPWKYUCIQ-UHFFFAOYSA-N
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Description

ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of α-haloketones with amides.

    Coupling of the Rings: The thiazole and oxazole rings are then coupled through a series of condensation reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Corresponding substituted esters and amides.

Scientific Research Applications

ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, leading to inhibition of their activity.

    Pathways Involved: It can interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylate
  • Ethyl 2-substituted-4-methylthiazole-5-carboxylate

Uniqueness

ethyl 4-methyl-2-(5-phenyl-1,3-oxazole-2-amido)-1,3-thiazole-5-carboxylate is unique due to the presence of both thiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

ethyl 4-methyl-2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-23-16(22)13-10(2)19-17(25-13)20-14(21)15-18-9-12(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZFDCPWKYUCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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